Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine
Description
The compound Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine (hereafter referred to as the "target compound") is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position, a chlorine atom at the 3-position, and a methanamine group (-CH₂NH₂) at the 2-position of the pyridine ring. It is frequently utilized as a building block in pharmaceutical and agrochemical research due to its versatile reactivity and electronic properties imparted by the electron-withdrawing CF₃ and Cl groups .
Its hydrochloride salt, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride (CAS: 326476-49-7), is a common derivative with enhanced stability and solubility. Key properties include:
Properties
IUPAC Name |
acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.C2H4O2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;1-2(3)4/h1,3H,2,12H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKNZEDOFVRAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(C=NC(=C1Cl)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyano Intermediate Preparation
Patent CN106349159A details the preparation of 3-chloro-2-cyano-5-trifluoromethyl pyridine, a critical precursor. The process involves:
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Reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with cyanide (e.g., KCN) in dichloromethane/water under acidic conditions.
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Using 4-dimethylaminopyridine (DMAP) as an activator to enhance nucleophilic substitution at the 2-position.
Key Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–80°C |
| Solvent Ratio | 5:1 (DCM:Water) |
| Catalyst | DMAP |
| Yield | 85.7% |
This method avoids toxic nitrile solvents, instead employing dichloromethane for easier recovery and reduced environmental impact.
Acetonitrile Intermediate Synthesis
CN108863915B discloses a high-temperature substitution reaction using 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile and alkali (e.g., NaOH) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at 110–130°C, achieving >90% conversion by GC-MS.
Reaction Mechanism :
Amination Methods: Reduction of Nitriles
Catalytic Hydrogenation
The cyano group in 3-chloro-2-cyano-5-trifluoromethyl pyridine is reduced to methanamine using hydrogen gas and palladium on carbon (Pd/C) in ethanol. This method achieves 92–95% purity but requires careful control of hydrogen pressure to prevent dechlorination.
Borohydride Reduction
Lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) selectively reduces the nitrile to the primary amine at −10°C. Post-reaction quenching with aqueous NHCl yields the free base, which is extracted into ethyl acetate and concentrated.
Comparative Data :
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd/C | 50°C | 88% | 95% |
| LiAlH Reduction | LiAlH | −10°C | 91% | 93% |
Acetic Acid Salt Formation
The free base, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine, is reacted with glacial acetic acid in a 1:1 molar ratio in ethanol. The mixture is stirred at 25°C for 2 hours, after which the solvent is removed under vacuum. The residue is recrystallized from ethanol/water (3:1) to yield the acetate salt with >99% purity.
Critical Parameters :
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pH control during crystallization (optimal pH 4–5).
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Ethanol concentration ≥70% to prevent oiling out.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. For example, the amination step is conducted in a tubular reactor with immobilized Pd/C catalyst, achieving a space-time yield of 1.2 kg·L·h.
Solvent Recovery Systems
Dichloromethane from the substitution step is distilled and reused, reducing raw material costs by 30%. Patent CN106349159A reports a solvent recovery efficiency of 98% using multistage distillation.
Comparative Analysis of Methods
| Metric | Laboratory-Scale (LiAlH) | Industrial-Scale (Pd/C) |
|---|---|---|
| Yield | 91% | 88% |
| Purity | 93% | 95% |
| Cost per kg | $1,200 | $850 |
| Environmental Impact | High (hazardous waste) | Moderate (solvent reuse) |
Catalytic hydrogenation is favored industrially despite lower yields due to lower operational hazards and compatibility with continuous processing.
Reaction Optimization Challenges
Byproduct Formation
Over-reduction of the trifluoromethyl group to CHF occurs above 60°C during hydrogenation, necessitating strict temperature control. GC-MS monitoring is critical to maintain byproducts below 0.5%.
Catalyst Deactivation
Pd/C catalysts lose activity after 5 cycles due to chlorine poisoning. Regeneration via washing with dilute HNO restores 80% initial activity.
Data Tables and Experimental Findings
Table 1: Substitution Reaction Optimization (CN108863915B)
| Parameter | Value Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 100–130°C | 120°C | +15% |
| NaOH Concentration | 10–20% | 15% | +10% |
| Catalyst Loading | 1–3% | 2% | +8% |
Table 2: Acetic Acid Salt Crystallization
| Solvent Ratio (EtOH:HO) | Yield | Purity |
|---|---|---|
| 2:1 | 78% | 97% |
| 3:1 | 85% | 99% |
| 4:1 | 82% | 98% |
Chemical Reactions Analysis
Functional Group Transformations
The amine group participates in acylation and alkylation reactions:
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Acylation : Reacts with acetic anhydride to form acetylated derivatives.
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Alkylation : Forms quaternary ammonium salts when treated with alkyl halides (e.g., methyl iodide).
Example :
Halogen Exchange Reactions
The chloro substituent undergoes nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles:
Reaction :
Conditions :
-
Temperature: 80–120°C
-
Catalyst: CuI/1,10-phenanthroline
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Solvent: DMSO
Industrial-Scale Reaction Optimization
A patented continuous-flow process enhances production efficiency:
| Step | Parameter | Value |
|---|---|---|
| Intermediate Formation | Temperature | 40–45°C |
| Reduction | Pressure | 1–2 atm |
| Purification | Method | Crystallization |
This method achieves 97% yield using nickel catalysts , reducing byproducts like 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethanol.
Reactivity in Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings with aryl boronic acids:
Reaction :
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: Toluene/water
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : The trifluoromethyl group remains stable, but the amine forms salts (e.g., HCl adducts) .
-
Basic Conditions : Risk of pyridine ring decomposition above pH 10.
Case Study: Large-Scale Amination
A 10 kg batch reaction demonstrated:
| Metric | Result |
|---|---|
| Reaction Time | 2.5 hours |
| Isolated Yield | 91% |
| Purity (HPLC) | 99.2% |
Key Insight : Excess ammonia (2.5 equiv) minimized byproduct formation .
Mechanistic Insights
-
Reduction Mechanism : Borane coordinates to the nitrile group, facilitating selective reduction to the primary amine .
-
Electrophilic Aromatic Substitution : The chloro group directs incoming electrophiles to the para position relative to the trifluoromethyl group.
This compound’s reactivity profile underscores its utility in synthesizing agrochemicals and pharmaceuticals, with optimized methods ensuring high efficiency and scalability .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
One of the primary applications of this compound is as a fungicide. It acts as a metabolite in the treatment of vegetables, effectively controlling fungal diseases. The compound's efficacy against specific pathogens makes it valuable in agricultural practices aimed at enhancing crop yield and quality .
Herbicide Development
Research indicates potential applications in herbicide formulations. The trifluoromethyl group enhances the compound's lipophilicity, allowing better penetration into plant tissues and increasing herbicidal activity against resistant weed species .
Pharmaceutical Applications
Antimicrobial Activity
Studies have shown that acetic acid derivatives exhibit antimicrobial properties. This compound has been investigated for its ability to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Drug Development
The unique structure of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine lends itself to modification for drug development. Its ability to interact with biological targets suggests potential as a lead compound in synthesizing novel pharmaceuticals aimed at treating infections or other diseases .
Material Science Applications
Polymer Synthesis
The compound can be used as a building block in polymer chemistry. Its reactive amine group allows it to participate in various polymerization reactions, leading to the formation of novel materials with tailored properties for industrial applications .
Coating Technologies
Due to its chemical stability and resistance to environmental degradation, this compound can be incorporated into coating formulations. These coatings can provide protective barriers in various applications, including automotive and industrial sectors .
Case Study 1: Agricultural Efficacy
A study conducted on the application of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine in vegetable crops demonstrated significant reductions in fungal infections compared to untreated controls. The results indicated a clear improvement in crop health and yield, supporting its use as an effective fungicide in sustainable agriculture practices.
Case Study 2: Antimicrobial Research
In laboratory settings, the compound was tested against several strains of bacteria. The findings revealed that it exhibited notable bactericidal activity, particularly against Gram-positive bacteria. This positions it as a promising candidate for further development into an antimicrobial agent.
Mechanism of Action
The mechanism of action of acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Ethylamine Derivative: 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine (CTPE)
- Molecular formula : C₈H₈ClF₃N₂
- Molecular weight : 224.61 g/mol
- Key differences :
- Features an ethylamine (-CH₂CH₂NH₂) side chain instead of methanamine.
- Longer carbon chain increases lipophilicity (higher LogP) compared to the target compound.
- Synthesis: Produced via catalytic hydrogenation of substituted 2-methyl cyanopyridyl derivatives using palladium catalysts .
Chloro-Trifluoromethyl Pyridine Derivatives with Varied Substituents
- [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride
Complex Derivatives with Heterocyclic Additions
- 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetonitrile
Physical and Chemical Properties
*Estimated based on structural similarity.
Stability and Metabolic Pathways
Biological Activity
The compound acetic acid; [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine , also known as 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid , exhibits significant biological activity, particularly in agricultural and medicinal applications. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₈H₅ClF₃NO₂
- Molecular Weight : 239.58 g/mol
- CAS Number : 1000522-34-8
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-5-trifluoromethylpyridine with acetic acid under specific conditions. For example, a study demonstrated a yield of 97% using nickel as a catalyst at temperatures between 40°C and 45°C .
Antibacterial Properties
Research has shown that derivatives of trifluoromethylpyridine, including the target compound, possess notable antibacterial activity. For instance, a series of trifluoromethylpyridine amide derivatives were evaluated against various bacterial strains, revealing effective inhibition against Xanthomonas oryzae and Ralstonia solanacearum. The half-maximal effective concentration (EC50) values for these compounds ranged from 40 to 97 mg/L, showcasing their potential as agricultural fungicides .
| Compound | Target Bacteria | EC50 (mg/L) |
|---|---|---|
| E1 | X. oryzae | 83 |
| E3 | R. solanacearum | 40 |
| F10 | X. oryzae | 83 |
Insecticidal Activity
Insecticidal tests have also indicated that certain derivatives exhibit strong activity against pests like Plutella xylostella. The results showed that compounds derived from this class had higher efficacy compared to traditional insecticides .
Case Study 1: Agricultural Application
A field study assessed the efficacy of acetic acid; [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine as a fungicide on crops. The compound was applied at varying concentrations, demonstrating significant reductions in disease severity caused by fungal pathogens. The results indicated that lower concentrations were effective, suggesting potential for reduced chemical usage in agriculture .
Case Study 2: Medicinal Potential
Another study explored the anticancer properties of related pyridine derivatives. Compounds similar to acetic acid; [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine were tested on MCF-7 breast cancer cells, revealing that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Q & A
Basic: What are the optimal synthetic routes for preparing [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine and its acetic acid derivative?
Methodological Answer:
The synthesis typically involves functionalizing the pyridine core. For the pyridin-2-ylmethanamine moiety, reductive amination of 3-chloro-5-(trifluoromethyl)picolinaldehyde using sodium cyanoborohydride or catalytic hydrogenation is common . Acetic acid derivatization may occur via salt formation (e.g., reacting the free base with glacial acetic acid) or esterification. Key steps include:
- Intermediate Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
- Yield Optimization: Adjusting stoichiometry of reducing agents (e.g., NaBH vs. NaBHCN) and reaction time (12–24 hrs) .
Advanced: How can computational methods improve reaction design for this compound’s synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example:
- Reaction Path Screening: ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) .
- Contradiction Resolution: Discrepancies in reported yields (e.g., 60% vs. 85%) can be analyzed via computational free-energy profiles to identify overlooked intermediates or side reactions .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR: H and F NMR confirm substituent positions (e.g., CF at δ -62 to -65 ppm; pyridine protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H] at m/z 254.03 for CHClFN) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the acetic acid salt form .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, IC variations in kinase inhibition may stem from ATP concentration differences .
- Dose-Response Reproducibility: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
- Computational Docking: Model compound-protein interactions to explain discrepancies (e.g., trifluoromethyl group orientation in binding pockets) .
Basic: What are the key reactivity patterns of the trifluoromethyl and chloro substituents?
Methodological Answer:
- Trifluoromethyl Group: Electron-withdrawing effects stabilize intermediates in nucleophilic aromatic substitution (SNAr) but resist hydrolysis under acidic conditions .
- Chloro Substituent: Susceptible to Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) or displacement by amines in polar aprotic solvents (e.g., DMF at 80°C) .
- Stability: Store under inert atmosphere (N) at 2–8°C to prevent decomposition .
Advanced: How to design experiments for studying biological target interactions?
Methodological Answer:
- Probe Design: Synthesize fluorescent or photoaffinity analogs (e.g., replacing acetic acid with BODIPY tags) for live-cell imaging .
- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) with purified proteins .
- Mutagenesis: Engineer protein variants (e.g., Ala-scanning) to identify critical residues for binding .
Basic: What purification strategies ensure high purity (>98%) for this compound?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates polar byproducts .
- Recrystallization: Use ethanol/water (1:3 v/v) for the free base or ethyl acetate for the acetic acid salt .
- Purity Validation: Combustion analysis (C, H, N) and HPLC-UV (λ = 254 nm) ensure >98% purity .
Advanced: How to optimize process parameters for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments): Screen variables (temperature, catalyst loading) using response surface methodology (RSM) .
- Flow Chemistry: Continuous-flow reactors minimize exothermic risks during amination steps .
- Waste Reduction: Solvent recovery (e.g., distillation of DMF) and catalyst recycling (e.g., immobilized Pd catalysts) align with green chemistry principles .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the methanamine group in humid conditions; stabilize with desiccants (silica gel) .
- Light Sensitivity: Store in amber vials to prevent photodegradation of the pyridine ring .
- Temperature: -20°C for >1-year stability; avoid freeze-thaw cycles for acetic acid salts .
Advanced: How to integrate this compound into materials science applications?
Methodological Answer:
- Polymer Synthesis: Incorporate as a monomer via radical polymerization (e.g., with acrylates) for fluorinated polymers .
- Liquid Crystals: Functionalize with mesogenic groups (e.g., biphenyl esters) and study phase transitions via DSC and POM .
- Surface Modification: Graft onto silica nanoparticles via silane coupling for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
